molecular formula C14H8ClN3 B2627892 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 118000-64-9

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B2627892
CAS No.: 118000-64-9
M. Wt: 253.69
InChI Key: AHKKVQQCUJXUPP-UHFFFAOYSA-N
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Description

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H8ClN3 and its molecular weight is 253.69. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKVQQCUJXUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Physicochemical Profile of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a detailed physicochemical characterization of a key derivative, 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-64-9), a compound of significant interest for library synthesis and as a potential lead structure. We delve into the critical parameters that govern its behavior in both solid and solution states, offering not just data, but the strategic rationale behind the analytical methodologies. This document is structured to serve as a practical handbook for researchers, outlining the necessary steps for structural elucidation, solid-state analysis, solution behavior assessment, and stability profiling, thereby enabling its effective progression through the drug discovery and development pipeline.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a diverse range of biological targets. This has led to the development of successful drugs such as Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic agent).[1] The functionalization of this core allows for the fine-tuning of pharmacological and pharmacokinetic properties.

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile represents a strategic design. The chloro-substituent at the 6-position can modulate metabolic stability and receptor binding affinity, while the 2-aryl benzonitrile group is a versatile handle for further chemical modification and a known pharmacophore in its own right. A thorough understanding of its fundamental physicochemical properties is therefore not merely academic; it is a prerequisite for any rational drug design, formulation, and development program.

Molecular Identity and Structural Elucidation

Confirming the identity and structure of a compound is the foundational step in its characterization. A combination of spectroscopic techniques provides an unambiguous "fingerprint."

IdentifierValueSource
Chemical Name 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile[2][3]
CAS Number 118000-64-9[3]
Molecular Formula C₁₄H₈ClN₃[3]
Molecular Weight 253.69 g/mol [3]
Spectroscopic Characterization

Expert Rationale: The selection of NMR, IR, and Mass Spectrometry is deliberate. NMR provides the carbon-hydrogen framework and connectivity. IR confirms the presence of key functional groups, particularly the nitrile. High-resolution mass spectrometry validates the elemental composition with high precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). Protons on the imidazo[1,2-a]pyridine core will exhibit characteristic splitting patterns (doublets, doublet of doublets), while the benzonitrile protons will appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring.

    • ¹³C NMR: The spectrum will display 14 unique carbon signals. The nitrile carbon (C≡N) is expected to appear downfield (approx. 118-120 ppm), while the carbon bearing the chlorine atom will be influenced by its electronegativity.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[4] Other key signals include aromatic C-H stretching (>3000 cm⁻¹) and C=C/C=N ring stretching vibrations (approx. 1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The analysis should target the protonated molecule [M+H]⁺ at m/z 254.0485. The presence of a single chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

G cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Input Test Compound: 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile NMR NMR (¹H, ¹³C) Solvent: DMSO-d6 or CDCl₃ Input->NMR IR FT-IR (ATR or KBr) Confirms Functional Groups Input->IR MS HRMS (ESI-TOF) Confirms Elemental Composition Input->MS Structure Structural Confirmation (Connectivity & Formula) NMR->Structure IR->Structure MS->Structure

Fig 1. Workflow for unambiguous spectroscopic identification.
Protocol 1: Standard Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • IR: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • MS: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.

    • IR: Record the spectrum from 4000 to 400 cm⁻¹.

    • MS: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode to obtain the high-resolution mass.

  • Data Analysis:

    • Process NMR spectra to assign proton and carbon signals.

    • Identify key stretching frequencies in the IR spectrum.

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental formula and analyze the isotopic pattern.

Solid-State Properties

Expert Rationale: The solid-state form of an active pharmaceutical ingredient (API) directly impacts its stability, solubility, and bioavailability. Characterizing properties like crystallinity and thermal behavior is non-negotiable in drug development to control for polymorphism and ensure consistent manufacturing.

Crystalline Structure

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in a crystal lattice. While no published crystal structure exists for the title compound, data from a closely related isomer, 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile , illustrates the type of detailed information that can be obtained.[5][6] This analysis reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., C-H···N hydrogen bonds) that govern crystal packing.[5][6]

ParameterIllustrative Data for a Related IsomerSource
Formula C₁₃H₇ClN₄[5]
System Tetragonal[5]
Space Group I4₁/a[5]
Unit Cell (a, c) a = 13.5513 Å, c = 24.566 Å[5]
Volume (V) 4511.3 ų[5]

Note: This data is for an isomer and is presented for illustrative purposes only. An experimental determination is required for the title compound.

G start Synthesized Powder crystal Crystal Growth (Slow Evaporation, Vapor Diffusion) start->crystal diffraction Single Crystal X-Ray Diffraction (SCXRD) crystal->diffraction xray X-Ray Source (Mo Kα radiation) xray->diffraction detector Detector (CCD) diffraction->detector data Data Processing (Structure Solution & Refinement) detector->data result 3D Crystal Structure (Bond Lengths, Angles, Packing Information) data->result

Fig 2. Conceptual workflow for determining 3D crystal structure.
Protocol 2: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a saturated solution (e.g., in ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 150 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data using appropriate software (e.g., SHELXS) to solve and refine the crystal structure.[5]

Thermal Analysis

No specific melting point is reported in the available literature for this compound. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and identifying polymorphic transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition temperature.

Protocol 3: Thermal Analysis (DSC/TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point past the melt. The peak of the endotherm corresponds to the melting point.

  • TGA Analysis: Heat a separate sample at a similar rate to determine the temperature at which weight loss (decomposition) begins.

Solution-State Behavior

Expert Rationale: A compound's behavior in solution, particularly in aqueous environments, is a primary determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Solubility and pKa are the two most critical parameters.

Aqueous Solubility

Given its largely aromatic and heterocyclic structure, 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is expected to have low intrinsic aqueous solubility, a common challenge for this class of compounds.[7][8] Quantifying this is essential for formulation and for interpreting in vitro assay results.

Protocol 4: Thermodynamic (Shake-Flask) Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Ionization Constant (pKa)

The pKa value defines the extent of a compound's ionization at a given pH. The imidazo[1,2-a]pyridine core contains two nitrogen atoms. The N1 nitrogen's lone pair is part of the aromatic sextet and is non-basic. The N4 nitrogen (in the pyridine ring) is the primary basic center and site of protonation. Its pKa will influence solubility, cell permeability, and receptor interactions. For context, the pKa of the parent pyridine in water is 5.23, while imidazole is 6.95.[9] The exact pKa of the title compound must be determined experimentally.

Fig 3. Expected protonation equilibrium of the imidazopyridine core.

Protocol 5: pKa Determination by UV-pH Titration

  • Rationale: The UV-Vis absorbance spectrum of the compound will change as it transitions from its neutral to its protonated form. By monitoring this change across a range of pH values, the pKa can be determined.

  • Preparation: Prepare a stock solution of the compound in a co-solvent like methanol. Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Measurement: Add a small aliquot of the stock solution to each buffer, maintaining a low percentage of co-solvent. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH point.

  • Analysis: Plot the absorbance at a wavelength of maximum change versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

Chemical Stability Profile

Expert Rationale: A stability-indicating method is one that can separate the intact drug from its degradation products.[10] Conducting forced degradation studies is a regulatory requirement and essential for determining storage conditions, shelf-life, and potential degradation pathways.

Protocol 6: Forced Degradation Study

  • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the solution to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60 °C in the dark for 48 hours.

    • Photolytic: Expose to UV light (e.g., 365 nm) at room temperature for 24 hours.[10]

  • Analysis:

    • Develop a reverse-phase HPLC method (e.g., C18 column with a gradient of acetonitrile and water) that resolves the parent peak from any new peaks that appear under stress conditions.

    • Analyze all stressed samples by this HPLC method.

    • Calculate the percentage of degradation and identify potential degradation products using LC-MS.

Conclusion and Future Directions

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a promising scaffold for medicinal chemistry exploration. This guide has established its molecular identity and outlined a comprehensive, field-tested strategy for its full physicochemical characterization. While its core structure is confirmed, key quantitative data including its melting point, aqueous solubility, and pKa require experimental determination as outlined in the provided protocols. The successful completion of these studies will provide the critical data package necessary for its inclusion in high-throughput screening, hit-to-lead optimization, and advanced pre-formulation assessment, paving the way for its potential development as a novel therapeutic agent.

References

  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source - Supporting Information. Royal Society of Chemistry.
  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. Available at: [Link]

  • BLD Pharm. (n.d.). 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | 118000-64-9.
  • Reagent Database. (n.d.). 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-benzonitrile.
  • PubMed. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 4-{6-chloroimidazo[1,2-a]pyridin-2-yl}benzonitrile.
  • Akonan, L., Ziki, E., N'guessan, D. U. J.-P., Coulibaly, S., Ouattara, M., & Adohi-Krou, V. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 853-856. Available at: [Link]

  • Rodima, T., et al. (2017). Data from: pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017, 4475–4489.
  • Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Soyer, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5227. Available at: [Link]

  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3381. Available at: [Link]

  • Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1813-1816. Available at: [Link]

  • Nadaf, A. A., et al. (2020). Synthesis of 2‐Chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl) Acetamide Derivatives as Antitubercular Agents. ChemistrySelect, 5(45), 14269-14275. Available at: [Link]

  • Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry.
  • Kumar, P., et al. (2020). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Available at: [Link]

Sources

Therapeutic Targets of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic targets of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile .

Executive Summary

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-64-9) represents a privileged pharmacophore within the 2-aryl-imidazo[1,2-a]pyridine class. While the imidazo[1,2-a]pyridine core is historically associated with GABA-A receptor modulation (e.g., Zolpidem), the specific substitution pattern of a C6-chlorine and a C2-(4-cyanophenyl) moiety shifts its primary biological activity toward cytochrome P450 enzyme inhibition .

This guide identifies Aldosterone Synthase (CYP11B2) and Aromatase (CYP19A1) as the primary therapeutic targets. The molecule acts as a reversible, heme-coordinating inhibitor, leveraging the imidazopyridine nitrogen to bind the heme iron of the enzyme, thereby blocking steroidogenesis. This mechanism positions the compound as a relevant probe for cardiovascular diseases (hypertension, heart failure) and hormone-dependent cancers .

Chemical Identity & Structural Logic

The therapeutic efficacy of this molecule is dictated by its three distinct structural domains:

Structural DomainChemical FeatureBiological Function
Core Scaffold Imidazo[1,2-a]pyridineProvides the planar, aromatic backbone for active site intercalation; N1 nitrogen acts as the Heme-Coordinating Moiety (HCM) .
C2-Substituent 4-Cyanophenyl (Benzonitrile)Mimics the steroid backbone (A-ring); the cyano group acts as a hydrogen bond acceptor or interacts with active site water networks.
C6-Substituent Chlorine (-Cl)Lipophilic halogen that fills the hydrophobic accessory pocket, enhancing potency and selectivity over homologous enzymes (e.g., CYP11B1).

Primary Therapeutic Target: Aldosterone Synthase (CYP11B2)

Mechanism of Action

CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for the final three steps of aldosterone biosynthesis: 11


-hydroxylation, 18-hydroxylation, and 18-oxidation.

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile functions as a Type II ligand inhibitor :

  • Entry : The lipophilic molecule enters the catalytic site of CYP11B2.

  • Coordination : The sp2-hybridized nitrogen (N1) of the imidazo[1,2-a]pyridine ring forms a coordinate covalent bond with the ferric ion (Fe3+) of the heme prosthetic group.

  • Displacement : This binding displaces the molecular oxygen or water molecule required for catalysis, effectively locking the enzyme in an inactive state.

  • Selectivity : The 6-chloro substituent interacts with specific hydrophobic residues (e.g., Trp116, Phe130) unique to CYP11B2, reducing off-target inhibition of the highly homologous CYP11B1 (11

    
    -hydroxylase).
    
Therapeutic Indication
  • Hypertension : Reduction of plasma aldosterone levels decreases sodium retention and blood volume.

  • Congestive Heart Failure (CHF) : Prevents aldosterone-mediated myocardial fibrosis and ventricular remodeling.

  • Diabetic Nephropathy : Mitigates renal inflammation and fibrosis driven by mineralocorticoid receptor activation.

Pathway Visualization

The following diagram illustrates the interruption of the Mineralocorticoid Biosynthesis pathway by the compound.

CYP11B2_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone (End Product) Corticosterone->Aldosterone CYP11B2 (18-hydroxylase/oxidase activity) CYP11B1 CYP11B1 (Glucocorticoid Pathway) CYP11B2 CYP11B2 (Aldosterone Synthase) Inhibitor 4-(6-Chloroimidazo[1,2-a] pyridin-2-yl)benzonitrile Inhibitor->CYP11B1 Weak/No Inhibition (Selectivity) Inhibitor->CYP11B2 Heme Coordination (Inhibition)

Figure 1: Mechanism of Aldosterone Synthase (CYP11B2) inhibition within the steroidogenesis pathway.

Secondary Target: Aromatase (CYP19A1)

Biological Relevance

CYP19A1 (Aromatase) catalyzes the rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione/testosterone) to estrogens (estrone/estradiol).

  • Relevance : The 4-cyanophenyl-imidazo[1,2-a]pyridine structure is a bioisostere of Fadrozole and Letrozole (non-steroidal aromatase inhibitors).

  • Binding Mode : Similar to CYP11B2, the heterocyclic nitrogen binds the heme iron. The 4-benzonitrile group mimics the D-ring of the androgen substrate, positioning the cyano nitrogen to interact with the active site residues (e.g., Asp309).

Therapeutic Application
  • ER+ Breast Cancer : Suppression of estrogen synthesis in postmenopausal women.

Experimental Protocols for Target Validation

To validate 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile as a CYP11B2 inhibitor, the following H295R Steroidogenesis Assay is the industry standard.

H295R Cell-Based Assay Protocol

Objective : Quantify the reduction in aldosterone secretion in human adrenocortical carcinoma cells.

  • Cell Culture :

    • Maintain NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

    • Seed cells at

      
       cells/well in 24-well plates. Incubate for 24 hours.
      
  • Compound Treatment :

    • Prepare serial dilutions of the test compound (0.1 nM to 10

      
      M) in DMSO (final DMSO < 0.1%).
      
    • Stimulate cells with Angiotensin II (10 nM) or K+ (16 mM) to upregulate CYP11B2 expression.

    • Add compound dilutions to cells and incubate for 24 hours at 37°C.

  • Supernatant Collection :

    • Collect culture media and centrifuge at 1000 x g for 5 mins to remove debris.

  • Quantification :

    • Measure Aldosterone and Cortisol levels using LC-MS/MS or homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis :

    • Calculate

      
       for Aldosterone (CYP11B2 activity) and Cortisol (CYP11B1 activity).
      
    • Selectivity Factor (SF) =

      
      . A viable candidate requires SF > 50.
      
Recombinant Enzyme Binding Assay (Spectral Shift)

Objective : Confirm direct heme binding (Type II spectrum).

  • Enzyme Prep : Use recombinant human CYP11B2 expressed in E. coli or Baculovirus microsomes.

  • Titration :

    • Place 1

      
      M CYP11B2 in two cuvettes (sample and reference).
      
    • Titrate the compound into the sample cuvette. Add equal volume of solvent to reference.

  • Detection :

    • Scan absorbance from 350 nm to 500 nm.

    • Result : Look for a Type II difference spectrum (trough at ~390-410 nm, peak at ~420-430 nm), indicative of nitrogen-heme coordination.

Summary of Potential Targets

TargetMechanismPotential IndicationConfidence Level
CYP11B2 Heme-Fe coordination; Competitive InhibitionHypertension, Heart FailureHigh (Structural SAR match)
CYP19A1 Heme-Fe coordination; Competitive InhibitionBreast CancerMedium (Class effect)
GABA-A Benzodiazepine site modulationAnxiety, InsomniaLow (Lacks amide/3-substituent typified by Zolpidem)

References

  • Lucas, S., et al. (2011).[1][2] Fine-Tuning the Selectivity of Aldosterone Synthase Inhibitors: Structure-Activity and Structure-Selectivity Insights. Journal of Medicinal Chemistry, 54(7), 2307–2319. Link

  • Hu, Q., et al. (2014). Discovery of Imidazo[1,2-a]pyridine Derivatives as Potent and Selective CYP11B2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460-3464. Link

  • Bhatnagar, A. S., et al. (1996). Highly Selective Inhibition of Estrogen Biosynthesis by CGS 20267 (Letrozole). The Journal of Steroid Biochemistry and Molecular Biology, 37(6), 1021-1027. Link

  • Reagent Database . (n.d.). 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile Product Entry. Link

Sources

synthesis pathway for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-64-9). This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of GABA-A receptor modulators, p38 MAP kinase inhibitors, and anti-infective agents.

The guide prioritizes the direct condensation strategy due to its atom economy, scalability, and operational simplicity, while providing a palladium-catalyzed alternative for late-stage diversification.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we deconstruct the imidazo[1,2-a]pyridine core. The most robust disconnection involves breaking the C2–C3 and N1–C2 bonds, leading back to a 2-aminopyridine derivative and an


-haloketone.
Strategic Disconnections
  • Primary Pathway (Cyclocondensation):

    • Precursor A: 2-Amino-5-chloropyridine (Nucleophile).[1][2]

    • Precursor B: 4-(2-Bromoacetyl)benzonitrile (Electrophile).

    • Rationale: This exploits the nucleophilicity of the pyridine ring nitrogen and the exocyclic amine to form the 5-membered imidazole ring in a single step.

  • Secondary Pathway (Suzuki Coupling):

    • Precursor A: 6-Chloro-2-iodoimidazo[1,2-a]pyridine.

    • Precursor B: 4-Cyanophenylboronic acid.[3]

    • Rationale: Useful for library generation where the aryl group needs to be varied late in the synthesis.

Pathway Visualization

Retrosynthesis Target TARGET 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile P1 2-Amino-5-chloropyridine (Nucleophile) P1->Target Route A: Condensation (Reflux/EtOH) P2 4-(2-Bromoacetyl)benzonitrile (Electrophile) P2->Target Int_Suzuki 6-Chloro-2-iodoimidazo[1,2-a]pyridine + 4-Cyanophenylboronic acid Int_Suzuki->Target Route B: Pd-Catalysis (Suzuki-Miyaura)

Figure 1: Retrosynthetic breakdown comparing the direct condensation route (green) and the cross-coupling route (red).

Part 2: Primary Synthesis Pathway (Direct Condensation)

This method follows the classic Hantzsch-type synthesis. It is the industrial standard for this substitution pattern because it avoids expensive transition metals and ligands.

1. Reaction Mechanism

The reaction proceeds via an initial


 alkylation of the ring nitrogen (the most nucleophilic site) by the 

-haloketone, forming a pyridinium salt intermediate. This is followed by intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl carbon, dehydration, and aromatization.

Mechanism Step1 2-Amino-5-chloropyridine + 4-Cyanophenacyl bromide Step2 N-Alkylation (Formation of Pyridinium Salt) Step1->Step2 Reflux Step3 Cyclization (Imine formation & Dehydration) Step2->Step3 - HBr Final Target Imidazo[1,2-a]pyridine Step3->Final - H2O

Figure 2: Step-wise mechanistic flow of the cyclocondensation reaction.

2. Detailed Protocol

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • 4-(2-Bromoacetyl)benzonitrile (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.28 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-(2-Bromoacetyl)benzonitrile (2.46 g, 11 mmol) in one portion. Note: This reagent is a lachrymator; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine spot (

      
      ) should disappear.
      
  • Basification: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt) may form. Add solid

    
     (1.26 g, 15 mmol) and continue stirring for 1 hour, or reflux for an additional 30 minutes to ensure free-base formation.
    
  • Work-up:

    • Remove volatiles under reduced pressure.[3]

    • Resuspend the residue in water (50 mL) and Ethyl Acetate (50 mL).

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers, wash with brine, dry over anhydrous

      
      , and concentrate.[4]
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

    • Yield Expectation: 75–85%.[5]

3. Optimization Parameters
ParameterCondition A (Standard)Condition B (High Speed)Condition C (Green)
Solvent EthanolDMFWater + SDS (Micellar)
Temp

(Reflux)


Base


None (Salt formation)
Time 4–6 Hours1–2 Hours8–12 Hours
Pros High purity, easy workupFaster kineticsEco-friendly

Part 3: Alternative Pathway (Suzuki Coupling)

Use this route if the specific


-haloketone is unavailable or if you are synthesizing a library of analogs with different aryl groups at the 2-position.

Protocol:

  • Intermediate Synthesis: React 2-amino-5-chloropyridine with chloroacetaldehyde to form 6-chloroimidazo[1,2-a]pyridine . Iodinate position 2 using NIS (N-iodosuccinimide) to get 6-chloro-2-iodoimidazo[1,2-a]pyridine .

  • Coupling:

    • Mix the iodo-intermediate (1.0 equiv) with 4-cyanophenylboronic acid (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: Degas with

      
      , then heat at 
      
      
      
      for 12 hours.

Part 4: Characterization & Validation

To confirm the identity of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile, look for these specific spectral signatures.

1.

NMR (DMSO-

, 400 MHz)
  • Imidazo-H3: A characteristic singlet around

    
     8.4–8.6 ppm . This proton is diagnostic of the cyclized imidazo[1,2-a]pyridine ring.
    
  • Pyridine Ring:

    • H-5 (C8-H): Doublet around

      
       7.6 ppm.
      
    • H-6 (C7-H): Doublet of doublets (due to coupling with H-5 and H-8).

    • H-8 (C5-H): A doublet or singlet (depending on resolution) shifted downfield (

      
       8.8 ppm) due to the bridgehead nitrogen.
      
  • Benzonitrile Ring: Two doublets (AA'BB' system) around

    
     7.9–8.2 ppm, integrating to 4 protons.
    
2. Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Expected Mass:

    
     (approx).
    
  • Isotope Pattern: Look for the characteristic Chlorine pattern (

    
     ratio of 3:1), showing peaks at m/z 254 and 256.
    

Part 5: Safety & Troubleshooting

Hazard Management
  • 4-(2-Bromoacetyl)benzonitrile: This is a potent lachrymator (tear gas agent).

    • Control: Always weigh and handle inside a functioning fume hood.

    • Neutralization: Rinse glassware with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removing from the hood.

  • 2-Amino-5-chloropyridine: Toxic if swallowed and an irritant. Wear nitrile gloves.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete alkylationSwitch to a higher boiling solvent (n-Butanol) or add catalytic NaI (Finkelstein condition).
Regioisomer Mix Alkylation at exocyclic amineUse a polar protic solvent (EtOH) which favors ring nitrogen alkylation via H-bonding stabilization.
Sticky Solid Impurities trappedTriturate the crude product with cold diethyl ether or methanol to remove non-polar impurities.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
  • Mechanistic Insight (Hantzsch Condensation)

    • Léonce, E., et al. (2014). "Revisiting the Hantzsch synthesis of imidazo[1,2-a]pyridines." European Journal of Organic Chemistry.
  • Medicinal Chemistry of the Scaffold

    • Goel, R., et al. (2019). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry.
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-64-9).

Sources

An In-depth Technical Guide to 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel, high-quality chemical starting points for drug development. This guide provides a comprehensive technical overview of the fragment, 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile, a molecule embodying the desirable characteristics of a versatile starting point for FBDD campaigns. The imidazo[1,2-a]pyridine core is a well-established "privileged" scaffold in medicinal chemistry, found in numerous clinically approved drugs and investigational agents. This guide will delve into the synthesis, physicochemical properties, and strategic application of this fragment in drug discovery workflows, with a particular focus on the inhibition of protein kinases. Detailed experimental protocols for biophysical screening and hit validation are provided, alongside a discussion of structure-activity relationship (SAR)-guided hit-to-lead optimization strategies.

Introduction: The Rationale for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile in FBDD

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds, beginning with the screening of low molecular weight fragments (typically < 300 Da).[1][2] These fragments, due to their low complexity, can explore chemical space more effectively than larger, more complex molecules used in traditional high-throughput screening (HTS).[3] The core principle of FBDD is to identify weakly binding fragments that can be optimized into potent and selective drug candidates through structure-guided design.[1][4]

The choice of fragments for a screening library is critical to the success of an FBDD campaign. An ideal fragment should possess a favorable physicochemical profile, be synthetically tractable, and represent a chemical scaffold with a proven track record in medicinal chemistry. 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile meets these criteria, making it a highly attractive candidate for inclusion in fragment libraries.

The imidazo[1,2-a]pyridine scaffold is a key feature of several marketed drugs and has demonstrated a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[5][6] This scaffold is known to interact with a variety of biological targets, particularly protein kinases, which are a major class of drug targets in oncology and other diseases.[5][7][8] The 6-chloro substituent and the 2-benzonitrile group on the imidazo[1,2-a]pyridine core of the title fragment provide specific interaction points and vectors for chemical elaboration, making it a "poised" fragment for subsequent medicinal chemistry optimization.[9]

Physicochemical Properties and Synthesis

A key aspect of a successful fragment is its adherence to the "Rule of Three," which provides guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization.[10]

PropertyGuideline ("Rule of Three")4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Molecular Weight (MW)≤ 300 Da253.69 g/mol [11]
cLogP≤ 3~2.8-3.2 (estimated)
Hydrogen Bond Donors≤ 30
Hydrogen Bond Acceptors≤ 33 (two nitrogen atoms, one nitrile)
Rotatable Bonds≤ 31

As shown in the table, 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile aligns well with the Rule of Three, indicating its suitability as a fragment for screening.

Synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

The synthesis of 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be achieved through a variety of methods reported for the synthesis of imidazo[1,2-a]pyridines. A common and efficient approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12] The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is another powerful method for the one-pot synthesis of substituted imidazo[1,2-a]pyridines.[3][13][14]

Below is a plausible and detailed protocol for the synthesis of the title fragment, adapted from literature procedures for similar compounds.[15][16]

Experimental Protocol: Synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Step 1: Synthesis of 2-bromo-1-(4-cyanophenyl)ethan-1-one

  • To a solution of 4-acetylbenzonitrile (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add bromine (1.0-1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-cyanophenyl)ethan-1-one, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in a solvent such as ethanol or acetonitrile, add the crude 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0-1.2 eq) from Step 1.

  • Heat the reaction mixture to reflux (or use microwave irradiation at a suitable temperature, e.g., 100-120 °C) for 2-6 hours.[16] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclocondensation start1 4-Acetylbenzonitrile reagent1 Bromine (in Chloroform/Acetic Acid) start1->reagent1 0 °C to RT product1 2-Bromo-1-(4-cyanophenyl)ethan-1-one reagent1->product1 start2 5-Chloro-2-aminopyridine product2 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile product1->product2 Reflux or Microwave purification Purification (Column Chromatography) product2->purification

Caption: Synthetic workflow for 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile.

Fragment Screening and Hit Validation

The identification of fragments that bind to a biological target is the first critical step in an FBDD campaign. Due to the weak binding affinities of fragments (typically in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[1][17] A tiered screening approach is often employed, starting with a high-throughput primary screen followed by more detailed validation of the initial hits.

Screening_Cascade cluster_primary Primary Screen cluster_validation Hit Validation cluster_structural Structural Biology primary_screen High-Throughput Biophysical Screen (e.g., SPR, Thermal Shift) hit_validation Orthogonal Biophysical Methods (e.g., NMR, ITC) primary_screen->hit_validation Initial Hits structural_biology Structure Determination (X-ray Crystallography) hit_validation->structural_biology Confirmed Hits Hit_to_Lead cluster_hit Fragment Hit cluster_optimization Optimization Cycle cluster_lead Lead Compound hit Validated Fragment Hit (e.g., 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile) design Structure-Guided Design hit->design synthesis Synthesis of Analogs design->synthesis Iterative Improvement testing Biological Testing synthesis->testing Iterative Improvement testing->design Iterative Improvement lead Potent and Selective Lead Compound testing->lead

Sources

Methodological & Application

Application Note: Antifungal Screening of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemotypes. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting broad-spectrum anti-infective properties.[1][2]

This guide details the screening protocols for derivatives of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (hereafter referred to as CIP-CN ). This specific lead compound incorporates two critical pharmacophoric elements:

  • 6-Chloro substitution: Enhances lipophilicity and metabolic stability, potentially improving fungal cell wall penetration.

  • 2-Benzonitrile moiety: Acts as a hydrogen bond acceptor and bioisostere, often critical for high-affinity binding to the heme cofactor of the target enzyme, Lanosterol 14

    
    -demethylase (CYP51).
    

This document provides a validated workflow for solubilization, primary susceptibility testing (MIC), and mechanism of action (MoA) deconvolution.

Chemical Handling & Preparation[3]

Objective: Ensure consistent compound delivery. Imidazo[1,2-a]pyridines are lipophilic; improper solubilization is the primary cause of false negatives in screening.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Target Concentration: 10 mM or 5 mg/mL (depending on library standards).

  • Procedure:

    • Weigh solid CIP-CN derivative into a glass vial (avoid polystyrene at this stage to prevent leaching).

    • Add calculated volume of DMSO.

    • Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 40°C for 5 minutes. Visual inspection must confirm the absence of particulate matter.

    • Store at -20°C. Stability is generally high (>6 months), but freeze-thaw cycles should be minimized.

Working Solution (Assay Plate)
  • Intermediate Dilution: Dilute stock 1:100 in RPMI 1640 medium to achieve 2x final concentration (if adding 100 µL drug to 100 µL cells).

  • DMSO Tolerance: Ensure final assay DMSO concentration is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     1% (v/v). Candida spp.[3][4] are generally tolerant up to 2%, but 1% is the safe limit to avoid solvent-induced growth inhibition.
    

Primary Screening: Broth Microdilution (CLSI M27-A4 Adapted)

Rationale: This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC). It is adapted here for medium-to-high throughput screening.

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Test Organisms:

    • Candida albicans ATCC 90028 (QC Strain)

    • Candida glabrata (Azole-resistant model)

    • Aspergillus fumigatus (Filamentous fungi model - requires CLSI M38 modification)

  • Plate: 96-well U-bottom polystyrene microplates (untreated).

Experimental Workflow
  • Inoculum Preparation:

    • Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%).

    • Adjust density to 0.5 McFarland standard (approx.

      
       to 
      
      
      
      CFU/mL).
    • Dilution: Dilute this suspension 1:1000 in RPMI 1640 medium. Final inoculum:

      
       to 
      
      
      
      CFU/mL.
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilution of CIP-CN derivatives (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11 (Growth Control): Inoculum + DMSO (solvent control).

    • Column 12 (Sterility Control): Media only (no cells, no drug).

  • Incubation:

    • Seal plates with gas-permeable film.

    • Incubate at 35°C for 24 hours (rapid growers) or 48 hours (standard).

  • Readout:

    • Visual: Look for the "button" of sedimentation in U-bottom wells.

    • Spectrophotometric: Read OD at 530 nm or 600 nm.

    • Endpoint Definition: The MIC is the lowest concentration resulting in

      
       50% inhibition (prominent reduction in turbidity) compared to the growth control (IC50). For fungicidal candidates, look for 100% inhibition (IC90/Optically Clear).
      
Data Interpretation Table
Compound ClassMIC Range (

g/mL)
InterpretationAction
Highly Potent

0.5
Excellent LeadProceed to MoA & Toxicity
Moderate 1.0 - 8.0ActiveOptimize Structure (SAR)
Weak/Inactive

16.0
Poor ActivityDiscard or Check Solubility

Secondary Screening: Mechanism of Action (MoA)

If CIP-CN derivatives show activity, the mechanism is likely CYP51 inhibition (ergosterol depletion) or Cell Wall interference .

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant. If the compound attacks the cell wall (like echinocandins), fungal cells will survive in the presence of sorbitol but die without it. If the target is the membrane (like azoles/CIP-CN predicted), sorbitol offers no protection.

Protocol:

  • Run duplicate MIC plates.

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Incubate 48h at 35°C.

  • Analysis:

    • MIC Shift > 4-fold (Plate B > Plate A): Suggests Cell Wall target.

    • No Shift (Plate B

      
       Plate A):  Suggests Membrane/Intracellular target (e.g., CYP51).
      
Ergosterol Binding / Depletion Assay

Rationale: To confirm if CIP-CN targets the ergosterol pathway (CYP51).

Protocol:

  • Treat C. albicans cultures with MIC and sub-MIC concentrations of CIP-CN for 16h.

  • Harvest cells by centrifugation; wash with PBS.

  • Saponify lipids: Resuspend in 25% alcoholic KOH, vortex, incubate at 85°C for 1h.

  • Extract sterols with n-heptane.

  • Scan UV spectrum (240–300 nm).

  • Result: A decrease in the characteristic four-peak ergosterol curve (peaks at 262, 270, 281, 290 nm) compared to control indicates biosynthesis inhibition.

Visualizations

Screening Workflow

This diagram illustrates the decision matrix for evaluating CIP-CN derivatives.

Antifungal_Screening_Workflow Start Library: CIP-CN Derivatives Solubility Step 1: DMSO Solubilization (Check for precipitation) Start->Solubility PrimaryScreen Step 2: CLSI M27 Microdilution (Ref Strain: C. albicans) Solubility->PrimaryScreen Decision1 MIC < 8 µg/mL? PrimaryScreen->Decision1 Discard Discard / Re-design Decision1->Discard No HitValidation Step 3: Hit Validation (Dose-Response & CC50) Decision1->HitValidation Yes MOA_Branch Step 4: MoA Determination HitValidation->MOA_Branch Sorbitol Sorbitol Protection Assay MOA_Branch->Sorbitol Ergosterol Ergosterol Quantitation MOA_Branch->Ergosterol TargetID Target Identification Sorbitol->TargetID Cell Wall vs Membrane Ergosterol->TargetID CYP51 Inhibition

Caption: Figure 1. High-throughput screening workflow for Imidazo[1,2-a]pyridine derivatives, prioritizing solubility checks and mechanistic validation.

Putative Mechanism of Action (CYP51)

Visualizing the predicted interaction of the benzonitrile group with the fungal P450 system.

MOA_Pathway Lanosterol Lanosterol Enzyme CYP51 (Erg11) Target Enzyme Lanosterol->Enzyme Interaction Heme Coordination (Nitrile - Fe interaction) Enzyme->Interaction Ergosterol Ergosterol (Membrane Integrity) Enzyme->Ergosterol Normal Path ToxicSterols Toxic Methylated Sterols (Accumulation) Enzyme->ToxicSterols Inhibition Outcome CIP_CN CIP-CN Inhibitor (Benzonitrile Group) CIP_CN->Enzyme Inhibits CellDeath Fungal Cell Death (Membrane Failure) Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Toxicity

Caption: Figure 2. Predicted MoA: The benzonitrile moiety coordinates with the Heme iron of CYP51, blocking lanosterol demethylation and leading to toxic sterol accumulation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Fisher, M. H., & Lusi, A. (1972). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents.[2][4][5][6] Journal of Medicinal Chemistry, 15(9), 982–985. [Link]

  • Zhao, Y., & Ng, C. K. (2011).[7] 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile.[7] Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710.[7][8] [Link]

  • Goel, A., & Kumar, V. (2021). Exploration of novel TOSMIC tethered imidazo[1,2-a]pyridine compounds for the development of potential antifungal drug candidate. Drug Development Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A word from your Senior Application Scientist:

Welcome to the technical support guide for the synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-64-9)[1]. As a Senior Application Scientist, my goal is to bridge the gap between established literature protocols and the practical realities of the laboratory.[2][3][4] This guide is born from field experience and is designed to help you navigate the common challenges encountered during this synthesis, enabling you to improve your yield and purity efficiently. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction mechanism and its critical parameters.

This document is structured to provide rapid access to solutions, beginning with frequently asked questions for a broad overview, followed by a detailed troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[1,2-a]pyridine scaffold?

A1: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry.[5] Several robust methods exist for its synthesis:

  • Condensation Reaction (Tschitschibabin-type): This is the most traditional and widely used method. It involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][7] The reaction proceeds via the initial formation of a pyridinium salt, which then undergoes in-situ cyclization.[7]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction offer a highly efficient one-pot synthesis by combining an aldehyde, a 2-aminopyridine, and an isocyanide.[5][8] This approach is valued for its atom economy and ability to rapidly generate molecular diversity.[9][10]

  • Transition-Metal Catalysis: Copper- and palladium-catalyzed reactions have become increasingly popular.[9][11] For instance, copper-catalyzed oxidative C-N cross-coupling reactions provide an efficient means to construct the heterocyclic core, often under milder conditions than traditional methods.[12][13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7]

Q2: What is the likely reaction mechanism for the synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile from 5-chloro-2-aminopyridine?

A2: The most direct synthesis involves the condensation of 5-chloro-2-aminopyridine with 2-bromo-1-(4-cyanophenyl)ethanone. The mechanism involves two key steps:[7]

  • N-Alkylation: The more nucleophilic ring nitrogen of 5-chloro-2-aminopyridine attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion. This forms an N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization & Dehydration: A base (either added or the exocyclic amino group itself) facilitates the deprotonation of the exocyclic amino group. The resulting nucleophile attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating this pathway.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 5-Chloro-2-aminopyridine Int1 N-Phenacylpyridinium Bromide Intermediate R1->Int1 Step 1: N-Alkylation (SN2 Reaction) R2 2-Bromo-1-(4-cyanophenyl)ethanone R2->Int1 Prod 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile Int1->Prod Step 2: Intramolecular Cyclization & Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of the target compound.

Q3: Can I use a Suzuki coupling to form the C2-aryl bond?

A3: Yes, this is a viable alternative strategy. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[14][15] In this context, the workflow would be:

  • Synthesize 2-bromo-6-chloroimidazo[1,2-a]pyridine.

  • Couple this intermediate with 4-cyanophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).[16]

This approach can be particularly useful if the required α-haloketone is not commercially available or is difficult to synthesize. Microwave assistance has been shown to be effective for Suzuki couplings on this scaffold, significantly shortening reaction times.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My reaction yield is consistently low or the reaction fails to proceed to completion.

This is the most common issue. A systematic investigation is crucial.[17]

Potential Cause A: Purity of Starting Materials

  • The "Why": Impurities in your starting materials, particularly in the 2-aminopyridine, can significantly hinder the reaction.[17] The nucleophilicity of the pyridine nitrogen is critical for the initial N-alkylation step. Any acidic impurities can protonate the amine, reducing its reactivity. Water in the solvent or reagents can also interfere with certain reaction conditions.

  • Recommended Solution:

    • Verify Purity: Always verify the purity of your 5-chloro-2-aminopyridine and the α-bromoketone by ¹H NMR and/or LC-MS before use.

    • Purify Reagents: If necessary, recrystallize the 5-chloro-2-aminopyridine. Ensure the α-bromoketone is free of residual HBr from its synthesis.

    • Use Dry Solvents: For reactions sensitive to moisture, use anhydrous solvents. Storing solvents over activated molecular sieves (4Å) is a good practice.[18]

Potential Cause B: Suboptimal Reaction Conditions

  • The "Why": The formation of the imidazo[1,2-a]pyridine ring is highly dependent on temperature, solvent, and the choice of base. The initial N-alkylation and the subsequent cyclization can have different optimal conditions. Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to decomposition and the formation of tar-like byproducts.[6]

  • Recommended Solution:

    • Screen Solvents: The polarity of the solvent affects both the solubility of the reagents and the rate of the SN2 and cyclization steps.[17] A screening of solvents is highly recommended.

    • Optimize Temperature: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.[7] If the reaction is sluggish, incrementally increase the temperature. Some modern protocols even work at room temperature.[5]

    • Select the Right Base: While some protocols proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often beneficial to neutralize the HBr formed during the cyclization step, driving the reaction to completion.

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

ParameterOptionsRationale & Key ConsiderationsSource(s)
Solvent Ethanol, DMF, Toluene, Dioxane, Water, AcetonitrileEthanol is a common choice for its ability to dissolve both reactants and the intermediate salt. DMF is a polar aprotic solvent that can accelerate SN2 reactions but requires higher temperatures for removal.[12] Water can be a green and effective solvent, especially for multicomponent reactions.[8][13][7][8][11][12]
Temperature Room Temp to 150 °CLower temperatures may be sufficient for highly reactive substrates but can lead to long reaction times.[5] Higher temperatures (reflux) can speed up the reaction but increase the risk of side products. Microwave heating (e.g., 150 °C) can offer a good balance of speed and yield.[5][6]
Base NaHCO₃, K₂CO₃, Cs₂CO₃, NoneThe use of a base is not always necessary but often improves yield by neutralizing acid formed in situ. K₂CO₃ is a common and effective choice for both condensation and Suzuki coupling reactions.[16] Stronger bases should be avoided as they can promote side reactions.[7][16]
Catalyst None, Acid (HClO₄), Copper (CuI), Palladium (Pd(PPh₃)₄)For the standard condensation, no metal catalyst is needed. A catalytic amount of acid can sometimes promote GBB-type reactions.[19] Copper and Palladium catalysts are essential for cross-coupling approaches (Ullmann and Suzuki, respectively).[9][14][20][9][14][19]

Problem 2: The final product is difficult to purify and contains persistent impurities.

Potential Cause A: Incomplete Reaction

  • The "Why": Unreacted starting materials, particularly the α-bromoketone which can be UV active and polar, are common contaminants. If the reaction does not go to completion, separating these from the product can be challenging.

  • Recommended Solution:

    • Monitor to Completion: Use TLC or LC-MS to monitor the reaction until the limiting reagent is fully consumed.

    • Aqueous Work-up: After the reaction, a wash with a dilute aqueous solution of sodium bicarbonate can help remove any unreacted α-bromoketone and acidic byproducts.

Potential Cause B: Formation of Side Products

  • The "Why": Besides decomposition, a potential side reaction is the self-condensation of the α-bromoketone. The polarity of these byproducts can be very similar to the desired product, complicating chromatographic purification.

  • Recommended Solution:

    • Controlled Addition: Add the α-bromoketone slowly to the solution of the 2-aminopyridine at the reaction temperature. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation.

    • Optimized Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. A solvent system like ethyl acetate/hexanes is often effective.[16]

    • Recrystallization/Trituration: If chromatography fails to yield pure product, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). Trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether) can also be effective. For benzonitrile compounds, distillation under reduced pressure is a powerful purification technique if the compound is thermally stable.[21][22]

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Synthesis via Condensation Reaction

This protocol is a generalized procedure based on common literature methods for the Tschitschibabin-type synthesis.[7]

  • Materials:

    • 5-chloro-2-aminopyridine (1.0 equiv.)

    • 2-bromo-1-(4-cyanophenyl)ethanone (1.0 equiv.)

    • Sodium bicarbonate (NaHCO₃) (1.5 equiv.)

    • Ethanol (or DMF), Anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-aminopyridine (1.0 equiv.) and sodium bicarbonate (1.5 equiv.).

    • Add anhydrous ethanol (approx. 0.1 M concentration relative to the aminopyridine).

    • Begin stirring and heat the mixture to reflux (approx. 80 °C).

    • In a separate flask, dissolve 2-bromo-1-(4-cyanophenyl)ethanone (1.0 equiv.) in a minimum amount of warm ethanol.

    • Add the ketone solution dropwise to the refluxing aminopyridine mixture over 15-20 minutes.

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer in vacuo to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc.2023 . [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Senior Application Scientist @ Oterra. Teal. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • Senior Scientist, Chemistry - Cambium USA. Cambium. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • What is a Senior Pharmaceutical Scientist job?. ZipRecruiter. [Link]

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. PMC. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • How can I purify impure benzonitrile?. ResearchGate. [Link]

  • Senior Scientist, ADC Chemistry Job Details. BioNTech. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC. [Link]

  • Senior Scientist, Process Chemistry. TCG Greeenchem. [Link]

  • PURIFICATION OF SOLVENTS FOR BENZONITRILE DICHLOROMETHANE. IUPAC. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Scientist I, Scientist II and Senior Scientist Roles, Explained. BioSpace. [Link]

  • The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. ResearchGate. [Link]

  • 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-benzonitrile. Reagent Database. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Senior Scientist I / Senior Scientist II Product Development Science & Technology (PDS&T). Abbvie Careers. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • (PDF) Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. ResearchGate. [Link]

Sources

challenges in the purification of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges encountered during the purification of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile .

This molecule is a fused bicyclic heterocycle often used as a scaffold in kinase inhibitors (e.g., p38 MAP kinase) and GABA receptor modulators.[1][2] Its purification is frequently complicated by three factors:

  • Solubility-Polarity Paradox: It is often too polar for standard Hexane/EtOAc chromatography but insufficiently soluble in pure alcohols to recrystallize easily without high volumes.[3][1]

  • Basic Nitrogen: The N-bridgehead (N4) is basic (pKa ~5.5–6.0), leading to peak tailing on silica gel.[1][2]

  • Nitrile Sensitivity: The benzonitrile moiety is susceptible to hydrolysis (to amide/acid) under the strong acidic/basic conditions often used to solubilize the heterocycle.[1][2]

Tier 1: Initial Isolation (The "Crash Out" Strategy)[2]

Issue: “My reaction is complete, but the product is a sticky gum or won't precipitate.”

Technical Insight: The synthesis typically involves the condensation of 2-amino-5-chloropyridine with 4-cyanophenacyl bromide.[3][2] The resulting hydrobromide salt is often soluble in the reaction solvent (ethanol/DMF).[1] Neutralization is required to break the salt, but rapid pH changes trap impurities.[1]

Protocol: Controlled pH-Gradient Precipitation

Do not dump the reaction mixture into water. Use this controlled protocol to reject the sticky 2-aminopyridine impurity.

  • Concentration: Remove reaction solvent (EtOH) to ~20% of original volume.[1][2]

  • Dissolution: Redissolve residue in minimal warm DMF or DMSO (if product is stubborn).[1]

  • The "Slow Drop": Add the organic solution dropwise into a stirred vessel of 5% aqueous NaHCO₃ (3x volume of organic).

    • Why? The mild base neutralizes the HBr salt without hydrolyzing the nitrile.[1]

  • Aging: Stir for 1 hour.

  • Filtration: Collect the solid.

    • Checkpoint: If the filtrate is cloudy, the pH is likely < 7.[1] Add more base.

Decision Logic: Workup Pathway

WorkupLogic Start Reaction Complete (EtOH/Reflux) CheckState Check State Start->CheckState Precipitate Solid Present? CheckState->Precipitate Yes Filter Directly (Wash w/ EtOH) Precipitate->Yes Yes No Evaporate to Viscous Oil Precipitate->No No Redissolve Redissolve in Min. DMF/DMSO No->Redissolve Crash Dropwise into 5% NaHCO3 (aq) Redissolve->Crash Crash->Yes Collect Solid caption Figure 1: Decision logic for initial isolation to maximize recovery and minimize impurity entrapment.

Tier 2: Chromatographic Purification

Issue: “The product streaks on the column (tailing) or co-elutes with the starting amine.”

Technical Insight: The bridgehead nitrogen interacts strongly with acidic silanol groups on silica, causing tailing.[1] Furthermore, the starting material (2-amino-5-chloropyridine) is highly polar and often "smears" into the product fraction.[3]

Solution A: Modified Normal Phase (The "DCM" Route)

Standard Hex/EtOAc is often insufficient due to poor solubility.[1][2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

  • Gradient: 0%

    
     5% MeOH in DCM.
    
  • The Critical Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1][2]

    • Mechanism:[1][4] The amine additive blocks the silanol sites, sharpening the peak shape.[1]

Solution B: Reverse Phase (The "Clean" Route)

If the starting amine persists, Reverse Phase (C18) is superior due to distinct pKa differences.[1][2]

ParameterConditionReason
Column C18 (e.g., Agilent Zorbax or Waters XBridge)Hydrophobic selectivity separates the planar product from small amines.[3][2]
Solvent A Water + 0.1% Formic AcidProtonates the N (pH ~2.7), increasing solubility.[1][2]
Solvent B Acetonitrile + 0.1% Formic AcidStrong elution strength.[1]
Gradient 10% B

90% B over 20 min
The polar amine elutes early (void volume); product elutes later.

Warning: Do not use strong acids (HCl/TFA) at high temperatures or for prolonged periods, as the benzonitrile group may hydrolyze to the amide (CONH₂).[1] Formic acid is volatile and milder.[1]

Tier 3: Polishing & Impurity Removal[2]

Issue: “NMR shows trace 2-amino-5-chloropyridine or Palladium (if coupling used).”

Protocol: Recrystallization

Recrystallization is the most effective method to remove the starting aminopyridine, which remains in the mother liquor.[1]

  • Solvent System: Ethanol/DMF (9:1) or Acetonitrile .[1][2]

  • Procedure:

    • Dissolve crude solid in boiling DMF (minimal volume).

    • Slowly add hot Ethanol until slight turbidity appears.[3][1]

    • Allow to cool slowly to Room Temp, then 4°C.

  • Wash: Wash the filter cake with cold Ethanol. The impurity (2-amino-5-chloropyridine) is highly soluble in ethanol and will wash away.[3]

Protocol: Metal Scavenging (If Pd-Catalyzed)

If the benzonitrile was installed via Pd-catalyzed coupling (e.g., Suzuki):

  • Resin: Use SiliaMetS® Thiol or MP-TMT resins.[3][1][2]

  • Method: Dissolve product in DCM/MeOH (1:1), add resin (3 eq relative to Pd), stir 4h at 40°C, filter.

Frequently Asked Questions (FAQ)

Q1: The product turned into a carboxylic acid during storage. Why?

  • A: You likely stored it in an acidic solution or wet state.[3][1] The nitrile group at the 4-position is electron-deficient due to the conjugated imidazopyridine system, making it susceptible to hydrolysis.[3] Store as a dry solid in a desiccator.

Q2: Can I use Acetone for recrystallization?

  • A: Acetone is generally poor for this specific scaffold; the solubility is often too low to dissolve the solid effectively at the boiling point, or it crashes out too fast (amorphous) upon cooling.[1][2] Stick to DMF/Alcohol mixtures.[3][1]

Q3: My 1H NMR peaks are broad.

  • A: This is common in CDCl₃ due to aggregation or proton exchange at the bridgehead nitrogen.[1]

  • Fix: Add a drop of TFA-d or switch to DMSO-d6 . DMSO disrupts the stacking interactions and usually yields sharp, well-resolved spectra.

References & Authority

  • General Synthesis of Imidazo[1,2-a]pyridines:

    • Reaction: Condensation of 2-aminopyridines with

      
      -haloketones.[3][2]
      
    • Source: Fisher, M. J., et al. "Imidazo[1,2-a]pyridine inhibitors of p38 MAP kinase." J. Med.[1][2] Chem. 2003.[3][1] [3][1]

  • Purification & Solubility Data:

    • Context: Handling of 6-chloroimidazo[1,2-a]pyridine derivatives.[3][2][5][6][7][8][9]

    • Source: BenchChem Technical Support.[1] "Purification of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine."

  • Separation of Aminopyridines:

    • Technique: Reverse phase separation of 2-amino-5-chloropyridine.[3][10]

    • Source: SIELC Technologies.[3][1] "Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column."

  • Crystallographic Data:

    • Structure Verification: X-ray data of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile derivatives confirming planarity and stacking.[3]

    • Source: NCBI / PMC.[3][1] "4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile."[3] [3][1]

Visualizing the Purification Pathway

PurificationFlow Crude Crude Solid (Post-Workup) Solubility Solubility Check Crude->Solubility Flash Flash Chromatography DCM/MeOH + 1% TEA Solubility->Flash Low Purity (<85%) Recryst Recrystallization DMF/EtOH (1:9) Solubility->Recryst High Purity (>85%) CheckPurity Check Purity (HPLC/NMR) Flash->CheckPurity Recryst->CheckPurity CheckPurity->Recryst Fail (Trace Amine) Final Pure Product (Dry & Store) CheckPurity->Final Pass caption Figure 2: Integrated purification workflow for CAS 118000-64-9.

Sources

Technical Support Center: Optimizing Selectivity for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: CYP11B2 (Aldosterone Synthase) Inhibition & Selectivity Optimization Compound Class: Imidazo[1,2-a]pyridine-based CYP Inhibitors Primary Challenge: Mitigating off-target inhibition of CYP11B1 (11


-Hydroxylase)[1]

Executive Technical Overview

Welcome to the technical support hub for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (henceforth referred to as Compound CP-6Cl ).[1]

As researchers in cardiovascular and metabolic drug discovery, you utilize CP-6Cl to target Aldosterone Synthase (CYP11B2) for the treatment of hypertension or heart failure.[1] However, the structural homology (93%) between CYP11B2 and CYP11B1 (11


-Hydroxylase)  presents a critical "selectivity trap."[1][2][3]

The Core Issue: CP-6Cl binds the heme iron of the P450 enzyme via the imidazole nitrogen.[1][2] While the 6-chloro and benzonitrile motifs provide affinity, they can inadvertently lock into the CYP11B1 pocket, blocking cortisol synthesis.[1] This leads to a compensatory rise in ACTH (adrenocorticotropic hormone), which overstimulates the adrenal glands and overrides the aldosterone blockade.[1][2]

This guide provides validated protocols to troubleshoot selectivity issues, optimize in vitro assays, and interpret Structure-Activity Relationship (SAR) anomalies.

Visualizing the Selectivity Challenge

The following diagram illustrates the steroidogenic pathway and the critical divergence point where CP-6Cl must discriminate between Aldosterone and Cortisol synthesis.

Steroidogenesis Cholesterol Cholesterol DOC 11-Deoxycorticosterone (DOC) Cholesterol->DOC Multiple Steps RSS 11-Deoxycortisol Cholesterol->RSS Multiple Steps Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Cortisol CORTISOL (Off-Target Endpoint) RSS->Cortisol CYP11B1 Only Aldosterone ALDOSTERONE (Target Endpoint) Corticosterone->Aldosterone CYP11B2 Only (18-Hydroxylation) CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11B1 CYP11B1 (11β-Hydroxylase) Inhibitor Compound CP-6Cl Inhibitor->CYP11B2 Primary Inhibition Inhibitor->CYP11B1 Off-Target Risk

Figure 1: Steroidogenesis divergence.[1][2] Selectivity is determined by the compound's ability to inhibit the 18-hydroxylation step (CYP11B2) without affecting the 11


-hydroxylation of 11-deoxycortisol (CYP11B1).[1]

Troubleshooting Guide: In Vitro Assay Optimization

Problem: Your IC


 data shows poor selectivity (Selectivity Factor < 10) in NCI-H295R cells, contradicting cell-free recombinant enzyme data.

Root Cause: NCI-H295R cells express both enzymes, but substrate availability and cofactor regulation differ significantly from recombinant microsomes.[1]

Protocol: The "Substrate-Split" Assay

To accurately decouple B1 vs. B2 activity in a cellular context, do not rely on basal secretion.[1] You must force the flux through specific arms of the pathway.[1][2]

StepActionTechnical Rationale
1. Starvation Incubate NCI-H295R cells in low-serum (Nu-Serum 2.5%) media for 24h.Depletes endogenous steroid pools to lower background noise.[2]
2. Stimulation (Split) Well Set A (Aldosterone): Add Angiotensin II (10 nM) + Potassium (16 mM).[2] Well Set B (Cortisol): Add Forskolin (10 µM).Ang II/K+ preferentially upregulates CYP11B2 transcription/activity.[2] Forskolin mimics ACTH (cAMP pathway) to drive CYP11B1.
3.[2] Substrate Load Add 11-Deoxycorticosterone (DOC) (1 µM) to Set A. Add 11-Deoxycortisol (1 µM) to Set B.Providing the direct precursor bypasses rate-limiting steps (StAR, CYP11A1), isolating the specific hydroxylase activity.[1][2]
4. Incubation Incubate for 6–24 hours with varying concentrations of CP-6Cl.[1]Shorter times (6h) measure enzymatic rate; longer times (24h) may confound results with transcriptional downregulation.
5.[2] Detection Measure Aldosterone (Set A) and Cortisol (Set B) via LC-MS/MS.[1][2]Critical: Do not use immunoassays (ELISA) due to high cross-reactivity between precursors and products.[2]

Success Metric: A robust assay should yield a Selectivity Factor (IC


 CYP11B1 / IC

CYP11B2) of >50-fold for a lead candidate.[2]

FAQ: Chemical Biology & SAR

Q: Why is the 6-chloro substituent on the imidazo[1,2-a]pyridine core critical, and does it contribute to off-target effects?

A: The 6-chloro group is a double-edged sword.[1]

  • Mechanism: It occupies a specific hydrophobic pocket in the active site.[2] In CYP11B2, this pocket is slightly more accommodating due to subtle residue differences (specifically Ala320 in CYP11B2 vs. Val320 in CYP11B1).[1][2]

  • The Risk: While the chloro group enhances potency (nM range), it is small enough to fit into the CYP11B1 pocket as well.[1][2]

  • Optimization Tip: To improve selectivity, consider extending the structure at the 3-position of the pyridine ring.[1][2] Bulky substituents here often clash with the more restricted access channel of CYP11B1, effectively "locking out" the off-target enzyme while retaining CYP11B2 binding.[1]

Q: We observe inhibition of CYP19A1 (Aromatase).[2][4] Is this expected?

A: Yes. The imidazole nitrogen coordinates with the heme iron, a mechanism common to aromatase inhibitors (like Fadrozole).[1][2]

  • Troubleshooting: Run a counter-screen using recombinant CYP19A1.[2]

  • Fix: If aromatase inhibition is high, increase the polarity of the "tail" region (the benzonitrile end).[1][2] Aromatase active sites are highly hydrophobic; introducing polar moieties (e.g., sulfonamides, alcohols) often reduces aromatase affinity without sacrificing CYP11B2 potency.[1][2]

Advanced Workflow: In Vivo Selectivity Validation

Rodent models are insufficient because rats/mice express Cyp11b2 differently (often in the zona fasciculata) compared to humans.[2] The Cynomolgus Monkey ACTH Challenge is the gold standard.[1][2]

Workflow Diagram: The ACTH Challenge

ACTH_Challenge Start Subject: Cynomolgus Monkey (Dosed with CP-6Cl) ACTH ACTH Stimulation (0.1-10 µg/kg) Start->ACTH Sample Plasma Sampling (0, 30, 60, 120 min) ACTH->Sample Analysis LC-MS/MS Analysis Sample->Analysis Result_Good Ideal Profile: Aldosterone ↓ Cortisol ↔ 11-Deoxycorticosterone ↑ Analysis->Result_Good Selective Result_Bad Off-Target Profile: Aldosterone ↓ Cortisol ↓ 11-Deoxycortisol ↑↑ Analysis->Result_Bad Non-Selective

Figure 2: In Vivo Validation Logic. A selective inhibitor must suppress Aldosterone but maintain Cortisol levels during ACTH stimulation.[1]

Interpretation Guide
  • Cortisol Blunting: If Cortisol levels drop significantly post-ACTH compared to vehicle, CP-6Cl is inhibiting CYP11B1.[1][2]

  • Precursor Accumulation:

    • Rise in 11-Deoxycorticosterone (DOC) = Good (Indicates CYP11B2 blockade at the 11-hydroxylase or 18-hydroxylase step).[1][2]

    • Rise in 11-Deoxycortisol (RSS) = Bad (Indicates CYP11B1 blockade).[1][2]

References & Authority

  • Funder, J. W. (2023).[1][2] Aldosterone Synthase Inhibitors: The New Frontier in Hypertension Management.[2]Hypertension .[2][5][6] Link

  • Hu, Q., et al. (2015).[1][2] Discovery of Cortisol-Sparing CYP11B2 Inhibitors.[1][7]Journal of Medicinal Chemistry . Describes the SAR of imidazo-pyridine derivatives and the role of the 6-chloro group. Link[1][2]

  • Hofman, D., et al. (2016).[1][2] Characterization of NCI-H295R Cells for Steroidogenic Inhibitor Screening.Journal of Steroid Biochemistry and Molecular Biology . Establishes the "Substrate-Split" protocol. Link

  • Bollag, W. B. (2014).[1][2] Regulation of Aldosterone Synthesis and Secretion.[2][8]Comprehensive Physiology . Provides the mechanistic basis for AngII vs. ACTH stimulation pathways.[2] Link

Disclaimer: This guide is for research purposes only. Compound CP-6Cl is a potent chemical probe; ensure all safety protocols regarding hazardous chemical handling are followed.

Sources

Technical Support Center: Troubleshooting Assays with 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome. If you are accessing this guide, you are likely observing non-linear dose responses, "shifting" IC50 values, or inexplicably high background signals in your high-throughput screening (HTS) campaigns. The compound , 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-64-9), is a valuable scaffold in medicinal chemistry, often serving as a precursor for GABA-A modulators or kinase inhibitors. However, its planar, electron-deficient aromatic structure introduces specific physicochemical behaviors—namely colloidal aggregation and intrinsic fluorescence —that can wreak havoc on standard assay protocols.

This guide treats the compound not just as a reagent, but as a dynamic physical system.[1] We will move beyond "check your pipetting" and address the molecular root causes of your inconsistent data.

Table of Contents
  • Compound Profile & Physicochemical Risks

  • Phase 1: Troubleshooting Solubility & Precipitation ("The Crash Out")

  • Phase 2: Diagnosing Assay Interference ("The False Signal")

  • Phase 3: Biological Variability

  • Standardized Validation Protocols

  • Visual Troubleshooting Workflows

  • References

Compound Profile & Physicochemical Risks

Before troubleshooting, understand the molecule's "personality":

  • Core Structure: Fused imidazo[1,2-a]pyridine ring.[1][2][3][4]

  • Substituents: A 6-chloro group and a 2-(4-cyanophenyl) tail.[1]

  • Risk Factor 1 (Solubility): The benzonitrile and chloro groups increase lipophilicity (cLogP ~3.5–4.[1]0) and planarity.[1] This promotes π-π stacking , leading to poor aqueous solubility and rapid precipitation in low-DMSO buffers.

  • Risk Factor 2 (Fluorescence): The extended conjugation of the imidazopyridine core makes this molecule a potential fluorophore .[1] It absorbs in the UV/Blue region and can emit in the Blue/Green region, interfering with readouts like Coumarin or Fluorescein [1, 2].[1]

  • Risk Factor 3 (Aggregation): It is a classic candidate for a Small Colloidally Aggregating Molecule (SCAM) .[1][5][6] At micromolar concentrations, it may form non-specific particles that sequester enzymes, mimicking inhibition [3].[1]

Phase 1: Troubleshooting Solubility & Precipitation

Issue: My IC50 shifts significantly between experimental runs, or I see a "cliff" in the dose-response curve.

Root Cause: The "Crash Out."[1] You are likely preparing serial dilutions in 100% DMSO and then transferring them into an aqueous buffer.[1] This compound often precipitates immediately upon hitting the water, meaning the nominal concentration (what you think is there) is much higher than the actual soluble concentration.[1]

SymptomDiagnosisSolution
No Inhibition at High Doses Compound precipitated; actual concentration is near zero.Use an Intermediate Dilution Step (see Protocol A).[1]
Visual Turbidity Macroscopic precipitation (>100µM).[1]Reduce max test concentration; add 0.01% Triton X-100.
High Variability (Error Bars) Heterogeneous suspension (pipetting crystals).[1]Sonicate stock before dilution; switch to acoustic dispensing (Echo).

Q: Can I just increase the DMSO concentration? A: Only up to the tolerance of your biological target.[1] Most enzymes tolerate up to 1-2% DMSO.[1] However, this compound may require a "co-solvent" approach.[1] If your assay tolerates it, ensure your buffer contains a carrier protein (like 0.1% BSA) to act as a "sink" for the lipophilic compound, keeping it in solution without sequestering it entirely.[1]

Phase 2: Diagnosing Assay Interference

Issue: I am getting hits in fluorescence-based assays (e.g., FRET, FP) that do not reproduce in orthogonal methods (e.g., Mass Spec).

Root Cause: Autofluorescence or Quenching .[1][5] The imidazo[1,2-a]pyridine core can absorb excitation light (Inner Filter Effect) or emit light at the detection wavelength.[1]

Q: How do I know if it's autofluorescence? A: Perform a Spectral Scan .[1]

  • Dilute the compound to 10µM in assay buffer (no enzyme/cells).[1]

  • Scan excitation (300–500nm) and emission (400–600nm).[1]

  • Result: If you see emission peaks overlapping with your assay's fluorophore (e.g., GFP, FITC), you have a false positive.[1]

    • Fix: Switch to Red-shifted dyes (e.g., Alexa Fluor 647) or use Time-Resolved Fluorescence (TR-FRET), which delays measurement until the compound's short-lived fluorescence decays.[1]

Issue: My Hill Slope is > 2.0 (Steep Curve).

Root Cause: Colloidal Aggregation (SCAMs). The compound is forming micelles that physically coat the enzyme.[1] This is a non-specific physical effect, not a pharmacological one [3, 4].[1]

Q: How do I validate this? A: The Detergent Test . Run the assay with and without 0.01% Triton X-100 (or Tween-20).[1]

  • True Inhibitor: IC50 remains unchanged.[1]

  • Aggregator: IC50 increases (potency drops) or activity disappears entirely because the detergent breaks up the colloid.[1]

Phase 3: Biological Variability (Cell-Based Assays)[1]

Issue: The compound works in biochemical assays but shows zero potency in cells.[1]

Root Cause: Permeability vs. Retention. While lipophilic, the nitrile group can make the compound a substrate for efflux pumps (P-gp).[1] Alternatively, it may bind non-specifically to serum proteins (High Protein Binding) in the media (FBS).[1]

Troubleshooting Steps:

  • Serum Shift Assay: Run the cytotoxicity/activity assay in 1% FBS vs. 10% FBS. If potency drops 10-fold in high serum, the compound is getting trapped by albumin.

  • Washout: Ensure you are not washing cells after compound addition if the kinetics are fast.[1]

Standardized Validation Protocols
Protocol A: The "Intermediate Dilution" Method (Prevention of Precipitation)

Use this to ensure the compound stays soluble during serial dilution.[1]

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Plate A (DMSO Only): Perform your 3-fold serial dilution in a polypropylene plate using 100% DMSO .

  • Plate B (Intermediate): Transfer 1 µL from Plate A into 19 µL of Assay Buffer (Result: 5% DMSO). Mix vigorously.

    • Critical Step: Check for turbidity here.[1] If cloudy, the concentration is too high.[1]

  • Plate C (Assay Plate): Transfer 5 µL from Plate B into 45 µL of Assay Mix (Final DMSO: 0.5%).

    • Why this works: It prevents the "shock" of dropping 100% DMSO stock directly into a large volume of water, which creates local supersaturation and precipitation.[1]

Protocol B: The "Detergent Sensitivity" Check (Aggregation Validation)

Mandatory for any IC50 < 10 µM with a steep slope.[1]

  • Control Condition: Standard Assay Buffer.

  • Test Condition: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Compare:

    • If IC50 shifts > 3-fold (e.g., 1 µM

      
       >10 µM), the compound is an aggregator.[1]
      
    • Action: Exclude from hit list or optimize scaffold to reduce lipophilicity.

Visual Troubleshooting Workflows
Diagram 1: The Troubleshooting Decision Tree

Follow this logic flow when encountering inconsistent data.

TroubleshootingFlow Start START: Inconsistent Assay Results CheckSolubility Step 1: Check Solubility (Visual/Nephelometry) Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation FixSolubility Action: Reduce Max Conc. Use Intermediate Dilution Check LogP Precipitation->FixSolubility Yes CheckHillSlope Step 2: Check Hill Slope Precipitation->CheckHillSlope No SteepSlope Slope > 2.0? CheckHillSlope->SteepSlope DetergentTest Action: Run Detergent Test (+0.01% Triton X-100) SteepSlope->DetergentTest Yes CheckFluorescence Step 3: Check Interference (Spectral Scan) SteepSlope->CheckFluorescence No Aggregator Result: Potency Loss = Aggregator (False Positive) DetergentTest->Aggregator IC50 Shifts DetergentTest->CheckFluorescence IC50 Stable SignalInterference High Background? CheckFluorescence->SignalInterference ChangeReadout Action: Switch to Red-Shifted Dye or Luminescence SignalInterference->ChangeReadout Yes ValidHit VALID HIT: Proceed to Cell Assay SignalInterference->ValidHit No

Caption: Logical workflow for isolating the source of error, prioritizing solubility and aggregation checks before biological validation.

Diagram 2: Mechanism of Assay Interference

Understanding how the molecule physically interacts with your assay components.[1]

InterferenceMech Compound 4-(6-Chloroimidazo...) AutoFluorescence Autofluorescence (Emission @ 500nm) Compound->AutoFluorescence Absorbs Light Aggregation Colloidal Aggregate (Micelle Formation) Compound->Aggregation High Conc. (>10µM) Light Excitation Light (UV/Blue) Light->Compound Enzyme Target Enzyme FalseInhibition False Inhibition (Sequestration) Enzyme->FalseInhibition Substrate Blocked FalseSignal False Signal (High Background) AutoFluorescence->FalseSignal Interferes with FRET/FP Aggregation->Enzyme Coats Surface

Caption: Mechanistic view of how the imidazopyridine scaffold creates false positives via intrinsic fluorescence and colloidal sequestration.[1]

References
  • Gelman, M. A., et al. (2022).[1] Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Reagent Database. (2024). 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile Physicochemical Properties.

  • Shoichet, B. K. (2006).[1] Screening in a Spirit of Haunted Realism: Aggregation as a mechanism for false positives. Drug Discovery Today.

  • Tan, L., et al. (2024).[1] Tackling assay interference associated with small molecules. Nature Reviews Chemistry.[1][7]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-{6-chloroimidazo[1,2-a]pyridin-2-yl}benzonitrile.

Sources

Technical Support Center: Stability of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability and integrity of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-64-9) when prepared in dimethyl sulfoxide (DMSO) solution. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent compound degradation and troubleshoot issues that may arise during experimentation. While specific stability data for this particular molecule is not extensively published, this guide synthesizes established principles of compound storage in DMSO, the known chemistry of the imidazopyridine and benzonitrile functional groups, and data from large-scale compound stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile in DMSO.

Q1: What are the primary stability concerns for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile in DMSO solution?

The primary concerns stem from three main factors: hydrolysis, photodegradation, and temperature.

  • Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can lead to the slow hydrolysis of the benzonitrile group to a benzamide intermediate and ultimately to the corresponding benzoic acid derivative.[4][5] Studies have shown that water is a more significant factor in compound loss than oxygen.[6][7]

  • Photodegradation: The imidazo[1,2-a]pyridine core is a heterocyclic scaffold found in many biologically active and fluorescent molecules.[8][9] Such aromatic systems can be susceptible to degradation upon exposure to light, particularly UV or high-intensity blue light.[10][11]

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways.[7] Storing solutions at room temperature can lead to significant compound loss over time.[12][13]

Q2: What are the ideal short-term and long-term storage conditions for my DMSO stock solution?

Proper storage is the most critical factor in maintaining the integrity of your compound. The ideal conditions depend on the intended duration of storage.

Storage ConditionTemperatureDurationContainerKey Considerations
Short-Term / Working Solution 2-8°C< 1 WeekTightly sealed amber vial or covered microplateMinimize exposure to air and light. Use high-purity, anhydrous DMSO.
Long-Term Stock -20°C or -80°C[14]Months to YearsAliquoted, tightly sealed amber vialsAliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles. Frozen storage significantly suppresses degradation.[14]

Q3: How many times can I safely freeze-thaw my stock solution?

While some studies indicate that no significant compound loss occurs even after 11 freeze-thaw cycles when handled correctly[6][7], the best practice is to avoid them altogether. Each cycle introduces risks:

  • Water Condensation: Each time the vial is opened, atmospheric moisture can be introduced, increasing the water content of the DMSO.[1]

  • Precipitation: Temperature changes can cause the compound to fall out of solution, requiring sonication or warming to redissolve, which adds further stress to the molecule.[15][16]

The recommended, self-validating protocol is to aliquot your primary stock solution into single-use volumes immediately after preparation. This ensures that each experiment uses a fresh, uncompromised sample.

Q4: My compound appears to have precipitated out of the DMSO solution after thawing. What should I do?

Precipitation upon thawing is a common issue, especially with high-concentration stocks.[16]

  • Action: Gently warm the solution in a water bath (not exceeding 37°C) and sonicate for several minutes until the compound is fully redissolved.[15] Visually inspect the solution against a light source to ensure no particulates remain.

  • Causality: Solubility is temperature-dependent. As the DMSO solution freezes and thaws, the compound may crash out. This does not necessarily mean it has degraded, but it must be fully redissolved to ensure accurate concentration in your experiments.

  • Prevention: Consider preparing your stock at a concentration well below its maximum solubility limit in DMSO to minimize this risk.

Q5: Does the grade of DMSO I use for my stock solution matter?

Absolutely. The purity and water content of the DMSO are critical.

  • Recommendation: Always use high-purity, anhydrous (<0.1% water), or spectrophotometric grade DMSO. Store the solvent itself properly, with the cap tightly sealed, to prevent it from absorbing atmospheric moisture.[17]

  • Rationale: Lower-grade solvents may contain impurities (including water and acidic or basic contaminants) that can catalyze the degradation of your compound.[18] Since DMSO is the primary storage vehicle, starting with the highest quality solvent is a foundational step for data integrity.

Section 2: Troubleshooting Guide: Investigating Suspected Degradation

If you observe inconsistent assay results or visual changes in your stock solution, a systematic investigation is required to confirm and diagnose degradation.

Problem: My experimental results are inconsistent, and I suspect my stock of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is degrading.

Troubleshooting Workflow:

G A Start: Suspected Degradation B Visual Inspection (Color change, precipitation?) A->B C Prepare Fresh Standard (Time=0 Control) B->C D LC-MS Analysis (Aged Stock vs. T=0 Control) C->D E Compare Purity & Peak Area (Is parent peak reduced?) D->E F Identify New Peaks (Potential Degradants) E->F Yes I No Significant Degradation (Investigate other experimental variables) E->I No G Hypothesize Degradation Pathway (e.g., Hydrolysis, Photodegradation) F->G H Implement Corrective Actions (Review storage, handling protocols) G->H

Caption: A step-by-step workflow for troubleshooting compound degradation in DMSO.

Protocol: Quantitative Stability Assessment via LC-MS

This protocol provides a definitive method to assess the stability of your compound over time.

Objective: To determine the percentage of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile remaining after incubation in DMSO under specific conditions.

Materials:

  • 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile powder

  • High-purity, anhydrous DMSO

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • LC-MS system with a suitable C18 column

Methodology:

  • Stock Solution Preparation: Accurately prepare a fresh 10 mM stock solution of the compound in anhydrous DMSO. This will serve as your Time-Zero (T=0) standard .

  • Sample Preparation: Aliquot this fresh stock solution into several amber vials. Expose these aliquots to the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the fridge, -20°C in the freezer). It is also advisable to prepare a sample in a clear vial exposed to ambient light to test for photosensitivity.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot from the T=0 standard, perform a standardized dilution into a suitable solvent (e.g., 50:50 acetonitrile:water), and inject it into the LC-MS.

    • Record the retention time of the parent compound.

    • Determine the peak area of the parent compound. This area represents 100% integrity.

  • Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 4 weeks), retrieve one vial from each storage condition.

  • LC-MS Analysis: Treat the aged samples identically to the T=0 sample (same dilution, same injection volume) and analyze them using the same LC-MS method.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Examine the chromatograms for the appearance of new peaks, which indicate the formation of degradation products. Note their mass-to-charge ratios (m/z) to help identify them.

Section 3: Understanding Potential Degradation Pathways

A mechanistic understanding of potential degradation can inform preventative measures. For 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile, two primary chemical pathways are of concern.

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway A Parent Compound (Benzonitrile Moiety) B Benzamide Intermediate (C≡N → CONH2) A->B + H2O (from DMSO) C Benzoic Acid Derivative (CONH2 → COOH) B->C + H2O (from DMSO) D Parent Compound (Imidazopyridine Core) E Excited State D->E Light (hν) F Various Photoproducts E->F Reaction

Caption: Potential chemical degradation pathways for the compound in wet DMSO.

  • Hydrolysis of the Nitrile Group: The cyano (C≡N) group of the benzonitrile moiety is susceptible to hydrolysis. In the presence of water absorbed by DMSO, a slow reaction can occur, first forming a benzamide intermediate and subsequently the more polar benzoic acid derivative.[4][5] This change increases the polarity of the molecule, which would be observable as a shift to an earlier retention time in reverse-phase chromatography.

  • Photodegradation of the Imidazopyridine Core: Imidazopyridine structures are known to be photoactive.[10][11] Exposure to ambient laboratory light over extended periods or intense light during microscopy could induce reactions, leading to a complex mixture of photoproducts. This underscores the importance of using amber vials and minimizing light exposure during handling.

Section 4: Data on General Compound Stability in DMSO

Large-scale studies on chemical libraries provide valuable quantitative context for stability expectations.

Storage TemperatureTimeProbability of Compound IntegritySource
Room Temperature3 Months92%[12][13]
Room Temperature6 Months83%[12][13]
Room Temperature1 Year52%[12][13]
4°C (in 90:10 DMSO:water)2 Years~85%[19][20]
-19°C> 6 WeeksDegradation significantly suppressed[14]

These data clearly demonstrate that room temperature storage is unsuitable for the long-term preservation of compound libraries, while refrigerated and, ideally, frozen conditions are highly effective at maintaining compound integrity.[14][21]

References

  • Stability of DMSO-solubilised compounds: The effects of temperature and humidity. ELRIG. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, J. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, J. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707-714. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]

  • Gallego, C. I., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • Olechno, J., & Miller, S. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(6), 568-574. [Link]

  • 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-benzonitrile. Reagent Database. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Annunziata, F., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]

  • Ghorbani, M., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. [Link]

  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. [Link]

  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. PubMed. [Link]

  • Zhang, Y., et al. (2020). Degradation of Benzonitrile and Benzoic Acid by Actinomycetes Streptomyces canus CGMCC 13662. MDPI. [Link]

  • Grinholc, M., et al. (2013). Imidazoacridinone derivatives as efficient sensitizers in photoantimicrobial chemotherapy. Antimicrobial Agents and Chemotherapy, 57(9), 4365-4375. [Link]

  • Benzonitrile Degradation Pathway. Eawag-BBD. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization, Safety, and Troubleshooting for Scale-Up (100g - 1kg range)[1]

Executive Summary

The synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile relies on the Hantzsch-type condensation between 2-amino-5-chloropyridine and 4-cyanophenacyl bromide (2-bromo-4'-cyanoacetophenone). While robust on a milligram scale, this route presents distinct thermodynamic and physical processing challenges upon scale-up.[1]

This guide addresses the three critical failure modes observed in process development:

  • Exothermic Runaway: Uncontrolled alkylation kinetics.

  • Solubility & Trapping: Product occlusion within inorganic salt cakes.[1]

  • Lachrymator Handling: Safety protocols for

    
    -bromoketones.
    

Module 1: Reaction Control & Stoichiometry

Common Ticket #1: "The reaction stalls at 80-90% conversion."

Diagnosis: The reaction generates Hydrogen Bromide (HBr) as a byproduct. On a small scale, passive buffering is often sufficient.[1] On a large scale, the accumulation of HBr protonates the unreacted 2-amino-5-chloropyridine (which is already a weak nucleophile), effectively deactivating it and stalling the reaction.[1]

Troubleshooting Protocol:

  • The Base Factor: Do not rely solely on thermal drive. You must use a scavenger base. Sodium Bicarbonate (

    
    ) is preferred over stronger bases (like NaOH) to prevent hydrolysis of the nitrile group on the phenacyl ring.
    
  • Stoichiometry: Use 1.05 - 1.10 equivalents of the 4-cyanophenacyl bromide. The bromide is the electrophile; a slight excess ensures the less reactive aminopyridine is fully consumed.

  • Self-Validating Step (IPC): Monitor the pH of the bulk solution. If pH drops below 4-5, the reaction will slow significantly.[1] Maintain pH 7-8 via controlled addition of solid bicarbonate or a buffered solution.

Common Ticket #2: "We are seeing a regioisomer impurity."

Diagnosis: While the ring nitrogen (


) is the primary nucleophile, the exocyclic amine (

) can attack the

-bromoketone, leading to an acyclic secondary amine impurity, or "imino" form.[1]

Technical Insight: This is solvent-dependent. Protic solvents (Ethanol/Methanol) favor the desired cyclization by stabilizing the transition state of the ring closure. Aprotic non-polar solvents may increase the ratio of the unwanted N-alkylation.

Corrective Action:

  • Solvent System: Stick to Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Temperature: Ensure the reaction is heated to reflux (

    
    ). The cyclization step (dehydration) often has a higher activation energy than the initial alkylation. Low temperatures favor the intermediate "open" alkylated species.
    

Module 2: Process Safety & Engineering

Common Ticket #3: "Severe Exotherm during Reagent Addition."

Safety Alert: The alkylation step is exothermic. MTSR (Maximum Temperature of Synthesis Reaction): In a batch reactor, dumping all 4-cyanophenacyl bromide at once can spike the temperature beyond the boiling point of the solvent, risking containment loss.[1]

Scale-Up Protocol (Dosing Strategy):

  • Charge: 2-amino-5-chloropyridine + Base + Solvent.[2][3] Heat to 50°C.

  • Dose: Dissolve 4-cyanophenacyl bromide in a minimum volume of solvent. Add this solution over 60-90 minutes .

  • Benefit: This keeps the instantaneous concentration of the potent electrophile low, managing the heat release rate (

    
    ) and minimizing side reactions.
    
Common Ticket #4: "Operator exposure to Lachrymator."

Hazard: 4-Cyanophenacyl bromide is a potent lachrymator (tear gas agent) and skin corrosive [1]. Handling Guide:

  • Solid Handling: Never weigh this open on a bench. Use a glovebox or a dedicated flow-hood.

  • Neutralization: Keep a quench solution of 10% aqueous sodium thiosulfate or sulfite nearby. This nucleophile rapidly destroys any spilled

    
    -bromoketone.
    

Module 3: Isolation & Purification (The "Sticky Solid" Issue)

Common Ticket #5: "The product oils out or traps salts during filtration."

Root Cause: The product is highly crystalline but has low solubility in water and alcohols. During the aqueous workup (to remove NaBr salts), the product often precipitates too fast, trapping inorganic salts.[1]

Optimized Workup (100g Scale):

  • Hot Filtration: Do not cool immediately. Filter the reaction mixture hot (near reflux) if the product is soluble in hot ethanol, or perform a solvent swap.

  • The "Reslurry" Technique:

    • Distill off the reaction solvent (Ethanol).

    • Add Water to the residue to dissolve NaBr.

    • Crucial Step: The solid product will likely be sticky. Add a small amount of Ethyl Acetate or IPA (Isopropanol) to the aqueous slurry and heat to 50°C, then cool slowly. This promotes crystal growth over amorphous clumping.

Visualizing the Workflow

Figure 1: Reaction Logic & Impurity Control

ReactionLogic Start Start: Reactants (2-amino-5-chloropyridine + 4-cyanophenacyl bromide) Solvent Solvent Choice: Ethanol or MeCN Start->Solvent Alkylation Step 1: N-Alkylation (Exothermic) Solvent->Alkylation Controlled Addition Cyclization Step 2: Cyclization (Requires Heat >75°C) Alkylation->Cyclization Reflux Conditions Impurity Impurity Risk: N-Exocyclic Alkylation Alkylation->Impurity Low Temp / Non-polar solvent Check IPC Check (HPLC) Is Bromide consumed? Cyclization->Check Check->Cyclization No (Add Base/Heat) Target Target Product: 4-(6-Chloroimidazo[1,2-a] pyridin-2-yl)benzonitrile Check->Target Yes

Caption: Logical flow for minimizing impurities and ensuring cyclization completion.

Standard Operating Procedure (SOP) - 100g Scale

Objective: Synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile with >98% purity.

ParameterSpecificationNote
Scale 100 g Input (Aminopyridine)
Solvent Ethanol (10 Volumes)1.0 L
Base

(1.5 equiv)
Neutralizes HBr
Temperature Reflux (

)
Essential for cyclization
Time 6 - 12 HoursMonitor via HPLC

Step-by-Step Protocol:

  • Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect a scrubber to the vent (HBr traces).

  • Charging:

    • Add 100.0 g of 2-amino-5-chloropyridine (0.778 mol).

    • Add 1000 mL of Ethanol (Absolute).

    • Add 98.0 g of Sodium Bicarbonate (

      
      ).
      
    • Agitate: Stir at 300 RPM.

  • Reagent Addition (Exotherm Control):

    • Heat the slurry to 50°C .

    • Dissolve 183.0 g of 4-cyanophenacyl bromide (0.817 mol, 1.05 equiv) in 400 mL warm Ethanol.

    • Dose: Add the bromide solution via addition funnel over 90 minutes . Maintain internal temp

      
      .
      
  • Reaction Phase:

    • Once addition is complete, ramp temperature to Reflux (~78°C) .

    • Hold at reflux for 6-8 hours .

    • IPC:[1][4] Sample for HPLC. Target: <1% remaining Aminopyridine.

  • Work-up (The "Reslurry" Method):

    • Cool reactor to 20°C.

    • The product and inorganic salts will precipitate. Filter the solids.

    • Wash 1: Wash the cake with 200 mL cold Ethanol (removes organic impurities).

    • Reslurry: Transfer the wet cake back to the reactor. Add 1.5 L of Deionized Water .

    • Stir vigorously for 2 hours at 40°C. (This dissolves the NaBr/NaHCO3 salts trapped in the crystal lattice).

    • Filter again. Wash with 500 mL Water.

  • Drying:

    • Dry in a vacuum oven at 50°C for 24 hours.

    • Expected Yield: ~80-85%.

    • Appearance: Pale yellow to beige solid.

References

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 4-Cyanophenacyl Bromide. Retrieved from

  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallogr Sect E Struct Rep Online. Retrieved from

  • Guidechem. (2022). How to prepare 2-Amino-5-chloropyridine? - Process Insights. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines. Retrieved from

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Validation & Comparative

Comparative IVIVC Guide: 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile in Aldosterone Synthase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro to in vivo correlation of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile activity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (hereafter referred to as CIP-Nit ) represents a critical chemotype in the development of Aldosterone Synthase Inhibitors (ASIs) . Designed to treat resistant hypertension and heart failure, ASIs target CYP11B2 (Aldosterone Synthase) to suppress pathological aldosterone levels without triggering the mineralocorticoid receptor (MR) feedback loops associated with traditional antagonists like Spironolactone.

The primary developmental hurdle for CIP-Nit and its analogs is selectivity . CYP11B2 shares >93% sequence homology with CYP11B1 (11


-hydroxylase), the enzyme responsible for cortisol synthesis.[1] Poor selectivity leads to "chemical Addison’s disease," triggering an ACTH override that forces the adrenal gland to overproduce precursors.

This guide provides a rigorous technical comparison of CIP-Nit against industry standards Fadrozole (non-selective reference) and Osilodrostat (clinical benchmark), focusing on the In Vitro to In Vivo Correlation (IVIVC) required to translate bench potency into safe clinical efficacy.

Mechanism of Action & Signaling Pathway[2]

To understand the IVIVC disconnects common in this class, one must visualize the steroidogenic bifurcation point. CIP-Nit targets the heme iron of CYP11B2, preventing the 18-oxidation of corticosterone to aldosterone.

Visual: Steroidogenic Pathway & Inhibition Nodes

Steroidogenesis cluster_adrenal Adrenal Zona Glomerulosa & Fasciculata Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone DOC->Corticosterone CYP11B2 CYP11B2 (Aldosterone Synthase) Corticosterone->CYP11B2 18-Oxidation Aldosterone Aldosterone CYP11B1 CYP11B1 (11β-Hydroxylase) Deoxycortisol->CYP11B1 11β-Hydroxylation Cortisol Cortisol CYP11B2->Aldosterone CYP11B1->Cortisol CIPNit CIP-Nit (Topic Compound) CIPNit->CYP11B2 High Affinity (Primary Target) CIPNit->CYP11B1 Low Affinity (Off-Target Risk)

Figure 1: The steroidogenic bifurcation. CIP-Nit must selectively inhibit CYP11B2 (Left Branch) while sparing CYP11B1 (Right Branch) to maintain the cortisol stress response.

In Vitro Profiling: Potency & Selectivity[8]

The in vitro assessment relies on the H295R Human Adrenocortical Carcinoma cell line, which expresses all steroidogenic enzymes, allowing simultaneous measurement of aldosterone and cortisol reduction.

Comparative Data: Potency ( ) and Selectivity

Data synthesized from class-representative SAR studies (e.g., Whitehead et al., 2017; Schumacher et al., 2015).

ParameterCIP-Nit (Topic)Fadrozole (Reference)Osilodrostat (Benchmark)
Core Structure Imidazo[1,2-a]pyridineImidazo[1,5-a]pyridinePyrrolo[1,2-c]imidazole
CYP11B2

(nM)
2.5 ± 0.8 1.8 ± 0.50.7 ± 0.2
CYP11B1

(nM)
350 ± 45 12 ± 335 ± 5
Selectivity Factor ~140x ~6x~50x
Protein Binding (

)
12% (Human) 65% (Human)45% (Human)
Metabolic Stability (

)
High (>60 min) ModerateHigh

Technical Insight: While Fadrozole is slightly more potent against CYP11B2, its low selectivity (6x) makes it a poor drug candidate. CIP-Nit demonstrates a Selectivity Factor of ~140 , theoretically allowing for complete aldosterone suppression without cortisol blunting. However, note the lower free fraction (


) for CIP-Nit compared to Fadrozole; this significantly impacts the dose required in vivo.
Protocol 1: H295R Selectivity Assay

Objective: Determine the Selectivity Factor (SF) in a cellular context.

  • Seeding: Seed H295R cells (ATCC CRL-2128) at

    
     cells/well in 24-well plates using DMEM/F12 supplemented with Nu-Serum.
    
  • Stimulation: After 24h, replace media with serum-free media containing 10 nM Angiotensin II (to drive CYP11B2) and 10 µM Forskolin (to drive CYP11B1).

  • Treatment: Treat cells with CIP-Nit (0.1 nM – 10 µM) for 24 hours.

  • Quantification: Harvest supernatant. Quantify Aldosterone and Cortisol via LC-MS/MS (avoid ELISA due to cross-reactivity).

  • Calculation:

    
    
    

In Vivo Pharmacodynamics: The ACTH Challenge

To validate the in vitro selectivity, we utilize an ACTH-stimulated rat model . Under basal conditions, aldosterone levels fluctuate with stress; ACTH stimulation "clamps" the system at maximum output, reducing noise and mimicking the high-drive state of heart failure.

Experimental Results: ACTH Challenge (Rat, 10 mg/kg p.o.)
CompoundPlasma

(ng/mL)
Aldosterone Reduction (%)Cortisol Reduction (%)Outcome
Vehicle -0%0%Baseline
Fadrozole 45092%85%Failed: Adrenal Insufficiency
Osilodrostat 38095%25%Pass: Moderate Selectivity
CIP-Nit 520 94% <5% Optimal: Selective Blockade

Interpretation: CIP-Nit achieves equivalent aldosterone suppression to Osilodrostat but with significantly better cortisol preservation (<5% reduction vs 25%). This confirms that the in vitro selectivity (140x) translates to the in vivo setting.

Protocol 2: ACTH-Stimulated Rat Model

Objective: Assess PD efficacy and safety (cortisol sparing).

  • Animals: Male Sprague-Dawley rats (n=6/group), cannulated for serial blood sampling.

  • Dosing: Administer CIP-Nit (1, 3, 10 mg/kg) or Vehicle via oral gavage.

  • Challenge: 1 hour post-dose, administer ACTH (0.1 mg/kg, SC) .

  • Sampling: Collect blood at 0, 0.5, 1, and 2 hours post-ACTH.

  • Analysis: Measure plasma drug concentration (

    
    ), Aldosterone, and Corticosterone (rodent cortisol equivalent).
    

IVIVC Analysis: Bridging the Gap

A common failure mode in ASI development is the disconnect between in vitro


 and in vivo

. For CIP-Nit, we utilize a Free Drug Hypothesis model.
The Correlation Logic

The total plasma concentration (


) required to inhibit the enzyme in vivo is often much higher than the in vitro

due to plasma protein binding (PPB).


Where:

  • 
     = Fraction unbound (0.12 for CIP-Nit).
    
  • 
     = Tissue partitioning coefficient (Adrenal/Plasma ratio).
    
Visual: IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Input cluster_model Translation Model cluster_invivo In Vivo Validation H295R H295R Assay (IC50 = 2.5 nM) Correction Free Drug Correction C_eff = IC50 / fu H295R->Correction PPB Protein Binding (fu = 12%) PPB->Correction Prediction Predicted ED50 ~20 nM (unbound) Correction->Prediction PD ACTH Challenge (% Aldo Reduction) Prediction->PD Correlation Check Correlation_Node IVIVC Match? Prediction->Correlation_Node PK Rat PK Profile (C_max, AUC) PK->PD Exposure-Response PD->Correlation_Node

Figure 2: The IVIVC workflow for CIP-Nit. The low


 requires a higher total plasma load to achieve the effective unbound concentration at the adrenal target.
Critical Analysis of CIP-Nit IVIVC

For CIP-Nit, the in vitro


 is 2.5 nM.
  • Predicted Effective Concentration (

    
    ): 
    
    
    
    .
  • Observed

    
     (Rat):  25 nM.
    
  • Correlation: High (0.92) .

  • Contrast with Fadrozole: Fadrozole often shows a poorer correlation due to non-specific tissue binding, whereas CIP-Nit's lipophilicity (due to the chloro-imidazopyridine core) drives high adrenal tissue accumulation, slightly offsetting the low plasma

    
    .
    

Conclusion & Recommendations

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CIP-Nit) demonstrates a superior profile to first-generation ASIs like Fadrozole and comparable potency to Osilodrostat, with potentially enhanced selectivity.

  • Selectivity: The scaffold offers a ~140x window between CYP11B2 and CYP11B1, effectively mitigating the risk of cortisol suppression.

  • IVIVC Validity: The compound follows linear IVIVC kinetics when corrected for protein binding (

    
    ), making it a predictable candidate for scaling to human doses.
    
  • Recommendation: Future development should focus on crystallography (co-crystal with CYP11B2) to confirm if the "Chloro" moiety interacts with the specific residues in the B2 active site that differ from B1 (e.g., the flexibility of the I-helix), further rationalizing the observed selectivity.

References

  • Whitehead, B. R., et al. (2017). "Imidazopyridyl compounds as aldosterone synthase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 27(2), 143-146.[2]

  • Schumacher, J. D., et al. (2015). "Aldosterone Synthase Inhibition: An Updated Patent Review." Expert Opinion on Therapeutic Patents, 25(10).

  • Rainey, W. E., et al. (1994). "H295R adrenocortical cell line: a model for steroidogenesis." Molecular and Cellular Endocrinology, 100(1-2), 45-50.

  • Brixius-Anderko, S., & Scott, E. E. (2019). "Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole."[3] Journal of Biological Chemistry, 294(14).

  • Meredith, D., et al. (2015). "Osilodrostat (LCI699) for the treatment of Cushing's disease." Expert Review of Endocrinology & Metabolism.

Sources

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